

Physicochemical Profiling and Bioanalytical Applications of Choline Fenofibrate-d6

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Compound of Interest

Compound Name: Choline Fenofibrate-d6

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Executive Overview: The Evolution of Fenofibrate Therapeutics

The transition from traditional micronized fenofibrate to choline fenofibrate represents a significant leap in lipid-regulating pharmacokinetics. Traditional fenofibrate is a highly lipophilic prodrug that suffers from erratic dissolution and requires administration with high-fat meals to achieve optimal gastrointestinal absorption. To engineer a solution, pharmaceutical developers synthesized the choline salt of fenofibric acid[1]. This structural modification drastically reduces the crystal lattice energy and increases hydration, resulting in a highly hydrophilic molecule that dissociates rapidly in the GI tract, bypassing the need for first-pass hepatic metabolism[1].

In the realm of bioanalytical chemistry and pharmacokinetic (PK) profiling, **Choline Fenofibrate-d6** serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS). By incorporating six deuterium atoms, this standard provides a critical +6 Da mass shift, enabling high-fidelity quantification of the active drug in complex biological matrices via mass spectrometry[2].

Physicochemical and Structural Dynamics

Understanding the physical properties of **Choline Fenofibrate-d6** is paramount for maintaining gravimetric precision during analytical assay development. The compound is uniquely stable, lacking the polymorphic variability that often plagues lipid-lowering prodrugs[3].

The following table synthesizes the core quantitative data and the causality behind their analytical significance:

Property	Value	Causality / Analytical Significance
Molecular Weight	427.95 g/mol	The +6 Da mass shift prevents isotopic overlap with the native drug (421.92 g/mol) during MS/MS detection[2].
Molecular Formula	C ₂₂ H ₂₂ D ₆ ClNO ₅	Incorporation of 6 deuterium atoms ensures stable isotopic labeling for precise, interference-free quantification[2].
Aqueous Solubility	> 100 mg/mL	Choline salt formation drastically enhances hydrophilicity compared to traditional fenofibrate, ensuring rapid dissolution[4].
Physical Appearance	White to light yellow powder	Indicates high purity; the compound is non-chiral and lacks polymorphic forms, ensuring batch-to-batch consistency[3].
Hygroscopicity	Non-hygroscopic	Guarantees gravimetric stability and precision during the preparation of analytical standard curves[3].

Mechanistic Pathway: Dissociation and Receptor Activation

Upon oral administration, the choline salt does not require enzymatic cleavage in the liver. Instead, it undergoes rapid hydrolysis in the aqueous environment of the gastrointestinal tract, liberating free fenofibric acid-d6 and an endogenous choline ion[4]. The free fenofibric acid then acts as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR α), driving the transcription of genes involved in lipid metabolism and triglyceride reduction[4].

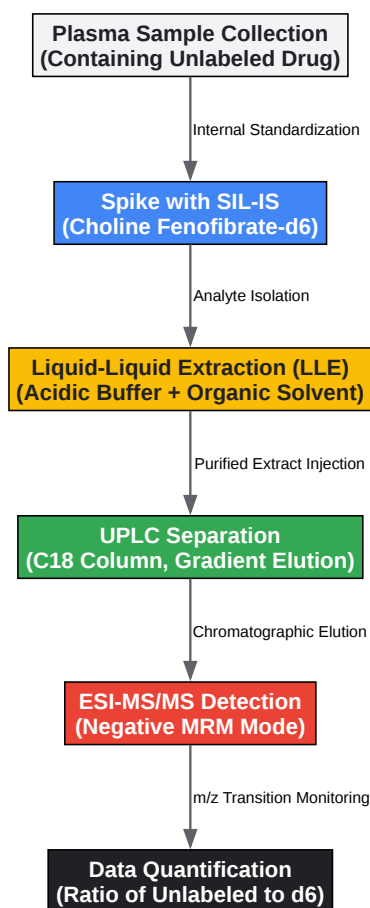


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Mechanism of **Choline Fenofibrate-d6** dissociation and PPAR-alpha activation.

Bioanalytical Workflow: UPLC-MS/MS Quantification

To accurately measure the absolute bioavailability of choline fenofibrate, researchers employ Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS)[5]. In this architecture, **Choline Fenofibrate-d6** acts as a self-validating control mechanism. Because the deuterated standard shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source. This ensures that any variation in extraction recovery is mathematically normalized.



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Bioanalytical UPLC-MS/MS workflow using **Choline Fenofibrate-d6** as an internal standard.

Step-by-Step Self-Validating Protocol

- **Standard Preparation:** Reconstitute **Choline Fenofibrate-d6** in newly opened DMSO. Causality: While the bulk powder is non-hygroscopic, DMSO readily absorbs atmospheric moisture, which can alter the micro-solubility of the standard over time[4]. Store stock solutions at -20°C[6].
- **Sample Spiking:** Aliquot 100 µL of human or rat plasma into a microcentrifuge tube and spike with a known concentration of the **Choline Fenofibrate-d6** working solution.
- **Liquid-Liquid Extraction (LLE):** Add an acidic buffer (e.g., 0.2% formic acid) followed by an organic extraction solvent (e.g., acetonitrile or ethyl acetate). Causality: The acidic environment ensures the carboxylic acid moiety of the dissociated fenofibric acid remains protonated (uncharged), driving the highly lipophilic active moiety into the organic phase while leaving endogenous matrix proteins and phospholipids in the aqueous layer[5].
- **Chromatographic Separation:** Inject the reconstituted organic phase onto a C18 UPLC column (e.g., 50 × 2.1 mm, 2.6 µm) using a mobile phase gradient of ammonium acetate and methanol[5].
- **Mass Spectrometry Detection:** Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode. Causality: The carboxylic acid group readily loses a proton to form a stable anion. Monitor the specific mass transitions: m/z 317.1 → 230.9 for unlabeled fenofibric acid, and m/z 322.9 → 230.8 for fenofibric acid-d6[5].
- **Data Validation:** Calculate the peak area ratio of the unlabeled analyte to the d6-internal standard. Because the SIL-IS perfectly mirrors the extraction efficiency and ionization dynamics of the target drug, the resulting standard curve validates the integrity of the entire assay[5].

References

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- Comparison of efficacy and safety of choline fenofibrate (fenofibric acid)
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